Boc,bzl-D-ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

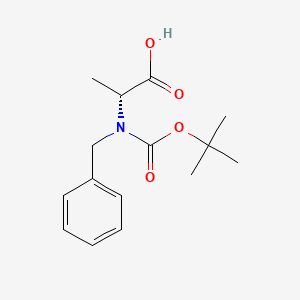

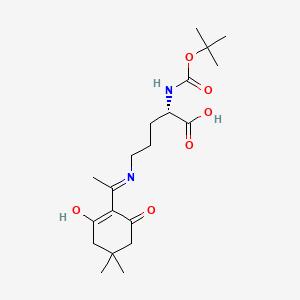

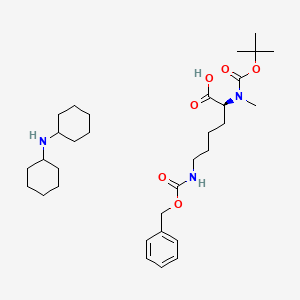

“Boc,bzl-D-ala-OH” is a chemical compound with the empirical formula C15H21NO41. It has a molecular weight of 279.331. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals1.

Synthesis Analysis

The synthesis of peptides like “Boc,bzl-D-ala-OH” often involves solid-phase peptide synthesis (SPPS) or solution phase synthesis23. In the case of Boc-SPPS, the Boc/Bzl strategy is employed for temporary/permanent functional group protection4. The Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF4.

Molecular Structure Analysis

The SMILES string of “Boc,bzl-D-ala-OH” is CC@@HC(=O)OC(C)(C)C)C(O)=O1. The InChI is 1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s11.

Chemical Reactions Analysis

The formation of the amide bond is one of the fundamental reactions in organic synthesis5. In Boc-SPPS, the Boc and Bzl protecting groups are acid labile4. However, the Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF4.

Physical And Chemical Properties Analysis

“Boc,bzl-D-ala-OH” has a boiling point of 416.0±34.0 °C and a density of 1.146±0.06 g/cm36. Its pKa is 4.02±0.106.

Applications De Recherche Scientifique

Peptide Synthesis and Modification

In peptide synthesis, the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups are widely utilized for their reliability, especially in the synthesis of long and difficult polypeptides. These protective groups facilitate alternative orthogonality regarding protecting groups and ease of producing C-terminal thioesters for native chemical ligation applications. The use of anhydrous hydrogen fluoride (HF) for HF cleavage in Boc solid-phase peptide synthesis is a critical step for removing side chain protecting groups and releasing the peptide from the resin, underscoring the central role of Boc,bzl-D-ala-OH in synthesizing complex peptides (Muttenthaler, Albericio, & Dawson, 2015).

Material Science and Engineering

In material science, compounds like Boc,bzl-D-ala-OH contribute to the development of highly cross-linked thermosetting resins and polymers. These materials demonstrate high storage moduli, maintaining structural integrity across a wide temperature range, and exhibit high thermal stability. The synthesis of such polymers involves reactions that are facilitated by the chemical properties of compounds protected by Boc and Bzl groups, highlighting their importance in creating materials with specific mechanical and thermal properties (Cheng et al., 2012).

Boron Neutron Capture Therapy (BNCT)

Boron neutron capture therapy, a cancer treatment method, benefits from research on boron-containing compounds for their potential as boron delivery agents. Compounds like Boc,bzl-D-ala-OH, while not directly mentioned, are analogous to those involved in synthesizing agents for BNCT. The development and optimization of boron delivery agents are critical for the advancement of BNCT, showcasing the broader implications of research on protected compounds (Barth, Mi, & Yang, 2018).

Electrochemical Applications

The exploration of boron-doped diamond as an electrode material for electrochemical applications reflects the ongoing research into advanced materials. While Boc,bzl-D-ala-OH is not directly used in these applications, the research ethos around manipulating chemical properties for specific functionalities is shared. Such studies aim to enhance electrochemical performance through material design, underscoring the importance of chemical modification in advancing technological applications (Cobb, Ayres, & Macpherson, 2018).

Safety And Hazards

Orientations Futures

The future directions of “Boc,bzl-D-ala-OH” are not explicitly mentioned in the retrieved papers. However, it’s worth noting that significant effort has been devoted to the optimization of solid-phase peptide synthesis (SPPS) to maximize the process to facilitate the synthesis of a desired peptide sequence, without extensive optimization or resynthesis4.

Propriétés

IUPAC Name |

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGPVQDUOSMACR-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc,bzl-D-ala-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)